molecular formula C9H7F4NO2 B2386651 2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid CAS No. 1270316-02-3

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2386651
CAS No.: 1270316-02-3
M. Wt: 237.154
InChI Key: GTKIJBKEZHNBGX-UHFFFAOYSA-N
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Description

2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid is a type of amino acid derivative . It has a linear formula of FC6H3(CF3)CH2CO2H . This compound is a valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group and a trifluoromethyl group . The benzene ring is connected to an acetic acid moiety through a methylene group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 222.14 . Its melting point is between 113-116 °C . The compound’s linear formula is FC6H3(CF3)CH2CO2H .

Scientific Research Applications

Crystal Structure and Material Science Applications

One study by Burns and Hagaman (1993) elucidated the crystal structure of 2-Amino-2-(2-fluorophenyl)acetic acid (ortho-fluorophenylglycine), showcasing its planar acetate anion and the fluorophenyl group's attachment at a specific angle. This structural insight aids in understanding the molecular interactions and properties critical for material science applications (J. Burns & E. Hagaman, 1993).

Synthesis and Stereochemistry

Hamman et al. (1987) described the synthesis and absolute configuration of 2-Fluoro-2-phenylacetic acid, highlighting its use as a chiral derivatizing agent. This research opens avenues for stereochemical analyses in organic synthesis, contributing to the development of enantioselective synthetic strategies (S. Hamman, M. Barrelle, F. Tetaz, & C. Béguin, 1987).

Bioconjugate Chemistry and pH Sensitivity Probes

Rhee, Levy, and London (1995) synthesized fluorinated o-aminophenol derivatives as pH-sensitive probes, demonstrating the potential of fluorinated compounds in bioconjugate chemistry for intracellular pH measurement. This research is crucial for biological studies, especially in understanding cellular processes and diseases at the molecular level (C. Rhee, L. Levy, & R. London, 1995).

Polymer Science

Antibacterial Agents

Chu et al. (1986) explored the antibacterial activity of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, identifying compounds with significant in vitro potency. This research contributes to the ongoing search for new antibacterial agents to combat resistant bacterial strains (D. Chu, P. Fernandes, A. Claiborne, E. H. Gracey, & A. Pernet, 1986).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

Mechanism of Action

Properties

IUPAC Name

2-amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIJBKEZHNBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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